molecular formula C19H14F3N3O3 B1683759 Enobosarm CAS No. 841205-47-8

Enobosarm

Cat. No. B1683759
CAS RN: 841205-47-8
M. Wt: 389.3 g/mol
InChI Key: JNGVJMBLXIUVRD-SFHVURJKSA-N
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Description

Enobosarm, also known as GTx-024, is a non-steroidal agent with anabolic activity. It is a selective androgen receptor modulator (SARM) designed to work like testosterone, thus promoting and/or maintaining libido, fertility, prostate growth, and muscle growth and strength . It has been used in trials studying the treatment of Stress Urinary Incontinence and Triple Negative Breast Cancer .


Synthesis Analysis

The synthesis of Enobosarm involves the rational addition of bis-trifluoromethyl groups into ring B of enobosarm, which profoundly modifies their activity, pharmacokinetic, and tissue distribution profiles .


Molecular Structure Analysis

Enobosarm belongs to the class of organic compounds known as trifluoromethylbenzenes. These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Chemical Reactions Analysis

The chemical structural modifications of Enobosarm resulted in an improved AR binding affinity by increasing the molecular occupational volume near helix 12 of AR .


Physical And Chemical Properties Analysis

Enobosarm is a small molecule with the chemical formula C19H14F3N3O3 . It has favorable oral bioavailability .

Scientific Research Applications

Treatment of Advanced Breast Cancer

Enobosarm has shown promising results in the treatment of advanced breast cancer. It has been evaluated in women with oestrogen receptor (ER)-positive, HER2-negative, and androgen receptor (AR)-positive disease . The drug has demonstrated anti-tumor activity, supporting further clinical investigation of selective AR activation strategies for the treatment of AR-positive, ER-positive, HER2-negative advanced breast cancer .

Muscle Growth

Enobosarm is known for its capabilities in muscle growth. It’s a selective androgen receptor modulator that stimulates the male sex hormone receptor, which can lead to muscle growth .

Treatment of Sarcopenia and Cachexia

Clinical trials have shown Enobosarm’s potential in treating conditions such as sarcopenia and cachexia, diseases characterized by muscle wasting due to aging or chronic illness .

Chronic Weight Management

Enobosarm is currently being evaluated in a clinical trial for its effect on body composition in patients taking a GLP-1 receptor agonist for chronic weight management . The primary efficacy endpoint of the study is the change from baseline in total lean mass at 4 months .

Treatment of Obesity

In the same clinical trial mentioned above, Enobosarm is being evaluated for its potential in the treatment of obesity . The study aims to assess the effect of Enobosarm on total lean mass, total muscle mass, maintenance of weight loss, and rebound fat gain after discontinuation of GLP-1 receptor agonists .

Endocrine Resistance

Enobosarm has shown to inhibit tumor growth in models of endocrine resistance . This suggests its potential application in overcoming resistance to endocrine therapies in cancer treatment .

properties

IUPAC Name

(2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGVJMBLXIUVRD-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233006
Record name Enobosarm
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enobosarm

CAS RN

841205-47-8
Record name MK 2866
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=841205-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enobosarm [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841205478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enobosarm
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12078
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enobosarm
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENOBOSARM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3571H3R8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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